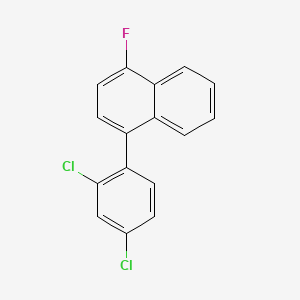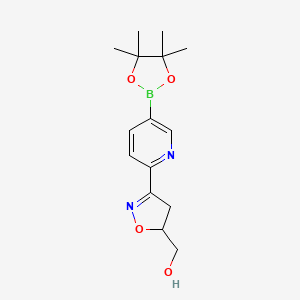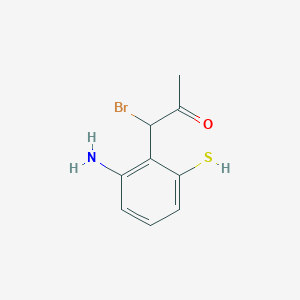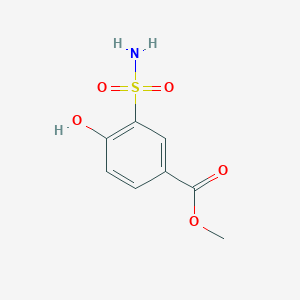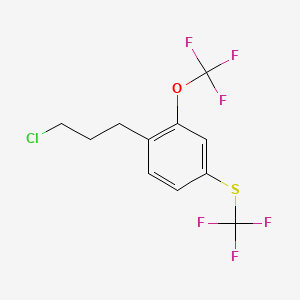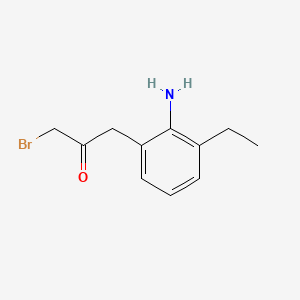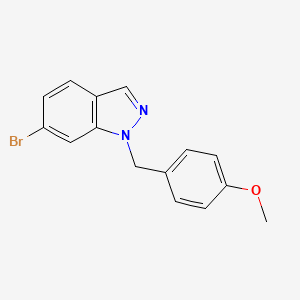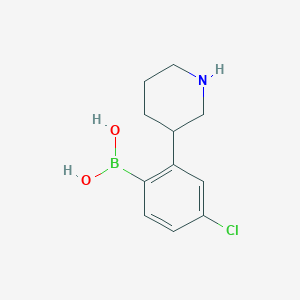
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
Vorbereitungsmethoden
The synthesis of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated precursor undergoes a reaction with a metal reagent to form an organometallic intermediate.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules . The chlorine and piperidin-3-yl groups further modulate its reactivity and binding affinity, enhancing its effectiveness in specific applications .
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chlorine and piperidin-3-yl groups, making it less versatile in certain applications.
3-Chlorophenylboronic Acid: Similar structure but lacks the piperidin-3-yl group, affecting its reactivity and binding properties.
4-Chlorophenylboronic Acid: Similar structure but lacks the piperidin-3-yl group, affecting its reactivity and binding properties.
The presence of the chlorine and piperidin-3-yl groups in this compound enhances its chemical versatility and makes it a unique and valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15BClNO2 |
|---|---|
Molekulargewicht |
239.51 g/mol |
IUPAC-Name |
(4-chloro-2-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-9-3-4-11(12(15)16)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2 |
InChI-Schlüssel |
OAGANBGFONBPGX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)Cl)C2CCCNC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



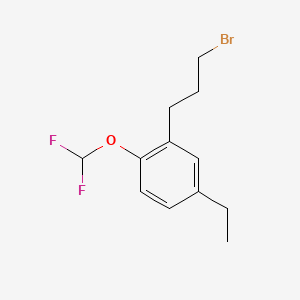
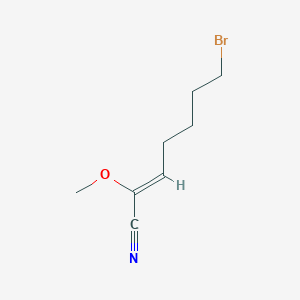
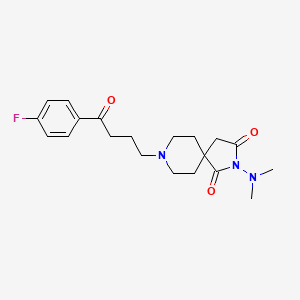
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
